molecular formula C13H18N2OS B7475257 1-Methyl-4-[4-(methylsulfanyl)benzoyl]piperazine

1-Methyl-4-[4-(methylsulfanyl)benzoyl]piperazine

Cat. No.: B7475257
M. Wt: 250.36 g/mol
InChI Key: COBKQLAICRGQJV-UHFFFAOYSA-N
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Description

1-Methyl-4-[4-(methylsulfanyl)benzoyl]piperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a piperazine ring substituted with a methyl group and a benzoyl group that contains a methylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-[4-(methylsulfanyl)benzoyl]piperazine typically involves the reaction of 1-methylpiperazine with 4-(methylsulfanyl)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-[4-(methylsulfanyl)benzoyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted piperazines.

Scientific Research Applications

1-Methyl-4-[4-(methylsulfanyl)benzoyl]piperazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-4-[4-(methylsulfanyl)benzoyl]piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-4-[4-(methylsulfonyl)benzoyl]piperazine
  • 1-Methyl-4-[4-(methylthio)benzoyl]piperazine
  • 1-Methyl-4-[4-(methylsulfinyl)benzoyl]piperazine

Uniqueness

1-Methyl-4-[4-(methylsulfanyl)benzoyl]piperazine is unique due to the presence of the methylsulfanyl group, which imparts specific chemical and biological properties. This group can undergo oxidation to form sulfoxides and sulfones, providing a versatile platform for further chemical modifications. Additionally, the compound’s structure allows for interactions with a wide range of biological targets, making it a valuable scaffold in medicinal chemistry.

Properties

IUPAC Name

(4-methylpiperazin-1-yl)-(4-methylsulfanylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2OS/c1-14-7-9-15(10-8-14)13(16)11-3-5-12(17-2)6-4-11/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBKQLAICRGQJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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